molecular formula C18H24N4O3 B2748327 2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097884-06-3

2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No. B2748327
CAS RN: 2097884-06-3
M. Wt: 344.415
InChI Key: PCJVXYAPGIVPMC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxyphenyl group, a methoxymethyl triazole group, and a pyrrolidinyl group attached to an ethanone backbone . These groups are common in many bioactive compounds and can contribute to a variety of biological activities.


Synthesis Analysis

While the specific synthesis for this compound is not available, it may involve the coupling of the respective functional groups. For instance, the pyrrolidine ring could be synthesized from different cyclic or acyclic precursors .


Molecular Structure Analysis

The compound’s structure includes a five-membered pyrrolidine ring, which is a common feature in many bioactive compounds . The ethoxyphenyl and methoxymethyl triazole groups are likely to influence the compound’s physicochemical properties and biological activity.

Scientific Research Applications

Diversity-Oriented Synthesis and Click Chemistry

Research by Zaware et al. (2011) highlights the compound's relevance in diversity-oriented synthesis strategies. They synthesized a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This method allows for rapid access to a wide array of non-natural compounds for biological screening, indicating the compound's utility in developing novel therapeutic agents (Zaware et al., 2011).

Metal-free Synthesis in Green Chemistry

Kumar et al. (2017) developed a metal-free synthesis method for polysubstituted pyrrole derivatives, emphasizing the compound's role in sustainable chemistry practices. Their work showcases the potential of using water as a solvent and surfactants to facilitate the synthesis of complex molecules, contributing to the development of environmentally friendly chemical processes (Kumar et al., 2017).

Catalysis and Styrene Production

Jia et al. (2017) explored the use of a related complex for the hydrophenylation of ethylene to produce styrene and ethylbenzene, where ethylene serves as the oxidant. This work underlines the compound's significance in catalysis and industrial chemistry, particularly in the efficient production of valuable chemical products (Jia et al., 2017).

Antimicrobial Applications

A study by El‐Kazak and Ibrahim (2013) on the synthesis and antimicrobial evaluation of novel compounds derived from a similar molecular framework demonstrates the compound's potential in developing new antimicrobial agents. Their research contributes to the ongoing search for more effective treatments against microbial infections (El‐Kazak & Ibrahim, 2013).

Material Science and Polymer Applications

Research on the synthesis and properties of electrochromic polymers by Su et al. (2017) illustrates the compound's relevance in material science. They synthesized dithienylpyrroles-based polymers for use in high-contrast electrochromic devices, showcasing the compound's utility in advanced materials and nanotechnology applications (Su et al., 2017).

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-25-17-6-4-14(5-7-17)10-18(23)21-9-8-16(12-21)22-11-15(13-24-2)19-20-22/h4-7,11,16H,3,8-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJVXYAPGIVPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one

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